molecular formula C14H16O3S B1323793 cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1134886-51-3

cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323793
CAS No.: 1134886-51-3
M. Wt: 264.34 g/mol
InChI Key: OMVZQBIBIVCEEI-VHSXEESVSA-N
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Description

cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3S This compound features a cyclopentane ring substituted with a carboxylic acid group and a benzoyl group that has a thiomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-thiomethylbenzoyl chloride from 2-thiomethylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions.

    Cyclopentane Ring Formation: The benzoyl chloride intermediate is then reacted with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the cis-isomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, particularly at the thiomethyl group, to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at the benzoyl group to form alcohol derivatives.

    Substitution: The thiomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thiomethyl groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the thiomethyl group can influence the compound’s bioactivity and pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiomethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include oxidative stress response and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: Lacks the sulfur atom, which can significantly alter its chemical properties and biological activity.

    cis-3-(2-Thiomethylphenyl)propanoic acid: Similar in structure but with a different carbon backbone, affecting its reactivity and applications.

Uniqueness

The presence of both the cyclopentane ring and the thiomethylbenzoyl group in cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid makes it unique. This combination allows for specific interactions and reactivity patterns that are not observed in simpler or structurally different compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-12-5-3-2-4-11(12)13(15)9-6-7-10(8-9)14(16)17/h2-5,9-10H,6-8H2,1H3,(H,16,17)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVZQBIBIVCEEI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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